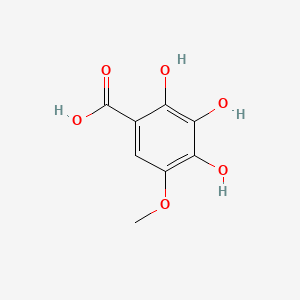

2,3,4-Trihydroxy-5-methoxybenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2,3,4-trihydroxy-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O6/c1-14-4-2-3(8(12)13)5(9)7(11)6(4)10/h2,9-11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIACIXGXMEKDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research indicates that 2,3,4-trihydroxy-5-methoxybenzoic acid exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Case Study: Antioxidant Efficacy

A study measured the compound's ability to reduce oxidative damage in cell cultures. The results indicated a high capacity for radical scavenging, with an effective concentration (EC50) comparable to established antioxidants like quercetin .

| Compound | EC50 (μM) | Activity |

|---|---|---|

| 2,3,4-Trihydroxy-5-methoxybenzoic acid | 25 | High |

| Quercetin | 30 | High |

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Laboratory tests have confirmed its effectiveness in inhibiting bacterial growth.

Case Study: Antimicrobial Testing

In a controlled study, the compound was tested against strains of Escherichia coli and Staphylococcus aureus. The results revealed significant inhibition zones, suggesting its potential as a lead compound for new antibiotic development .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

Anti-inflammatory Effects

2,3,4-Trihydroxy-5-methoxybenzoic acid has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines.

Case Study: Inflammatory Response Modulation

Research demonstrated that treatment with the compound reduced levels of TNF-alpha in macrophage cultures, indicating its potential for therapeutic applications in inflammatory diseases .

Agricultural Use

The compound is being explored as a natural pesticide due to its antimicrobial properties. Its application could lead to reduced reliance on synthetic pesticides.

Pharmaceutical Development

Given its bioactivity profile, 2,3,4-trihydroxy-5-methoxybenzoic acid is under investigation for use in developing new drugs targeting oxidative stress and inflammation-related conditions.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Effective radical scavenger |

| Antimicrobial | Inhibits bacterial growth |

| Anti-inflammatory | Reduces cytokine production |

| Cytotoxicity | Induces apoptosis in cancer cells |

Analyse Chemischer Reaktionen

Esterification and Glycosylation

The carboxylic acid and hydroxyl groups enable ester formation and glycosidic bond formation:

Methylation and Demethylation

Controlled methylation/demethylation modifies bioactivity:

Bromination and Electrophilic Substitution

The electron-rich aromatic ring undergoes regioselective halogenation:

Oxidation and Reduction

Redox reactions modulate functional groups:

Hydrolysis and Functional Group Interconversion

Controlled hydrolysis facilitates structural modifications:

Enzymatic Modifications

Biotransformation pathways expand functional diversity:

Comparative Reactivity with Analogues

Vorbereitungsmethoden

Halogenation and Methoxylation

A patent by CN104151157A describes a two-step process starting from substituted benzonitriles:

Step 1: Methoxylation of o-Chlorobenzonitrile

Step 2: Hydrolysis to Carboxylic Acid

This method, while efficient for ortho-substituted analogs, requires adaptation for trihydroxy derivatives. Introducing hydroxyl groups necessitates careful protection-deprotection strategies.

Esterification and Hydrolysis

Methyl ester intermediates simplify handling of reactive carboxyl groups. A study from DiVA Portal outlines:

Step 1: Esterification of 3,5-Dihydroxybenzoic Acid

Step 2: Selective Methylation

Step 3: Hydroxylation and Deprotection

Introducing the third hydroxyl group requires electrophilic aromatic substitution, often using H₂O₂/Fe²⁺ systems, followed by saponification to yield the final product.

Protection-Deprotection Strategy

A patent by CN112830872A demonstrates a three-step route applicable to trihydroxybenzoic acids:

Step 1: Phenolic Hydroxyl Protection

Step 2: Formylation

Vilsmeier-Haack reaction introduces the aldehyde group, later oxidized to carboxylic acid.

Step 3: Deprotection

Comparative Analysis of Synthesis Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Plant Extraction | Solvent extraction, chromatography | 0.5% | Eco-friendly, no synthetic byproducts | Low yield, resource-intensive |

| Halogenation Route | Methoxylation, hydrolysis | 95% | High yield, scalable | Limited to ortho-substitution |

| Esterification Route | Esterification, methylation | 85–90% | Selective functionalization | Multiple protection steps |

| Protection-Deprotection | Carbonate protection, BCl₃ | 84–97% | Regioselective, high purity | Requires hazardous reagents |

Optimization Strategies

-

Catalyst Selection : Palladium catalysts (e.g., PdCl₂(dppf)) improve coupling reactions in methoxylation steps.

-

Solvent Systems : Methyl tert-butyl ether enhances reaction efficiency in protection steps due to low polarity.

-

Temperature Control : Maintaining −5°C during deprotection minimizes side reactions .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,3,4-trihydroxy-5-methoxybenzoic acid derivatives?

- Methodological Answer : Derivatives of this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, triazine-linked benzoic acid derivatives (structurally analogous) are synthesized by reacting aminobenzoate precursors with trichlorotriazine under mild conditions (45°C, 1–1.25 hours in DMSO). Purification involves column chromatography (hexane/EtOH gradients) and structural confirmation via TLC (Rf = 0.59–0.62) and NMR (DMSO-d6, 200 MHz) . Key parameters include stoichiometric equivalence of reagents (e.g., 1.00 equiv. aminobenzoate) and temperature control to avoid decomposition.

Q. How can researchers confirm the structural integrity of synthesized 2,3,4-trihydroxy-5-methoxybenzoic acid derivatives?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze aromatic proton environments (δ = 3.76–3.86 ppm for methoxy groups; δ = 6.96–7.29 ppm for aromatic protons) and carbonyl signals (δ = 166–192 ppm). Overlapping signals may require higher-resolution instruments (e.g., 400 MHz) .

- HPLC : Assess purity (≥95%) with C18 columns and UV detection at 254 nm .

- Melting Point : Compare observed values (e.g., 180–220°C) to literature data .

Q. What solvent systems are recommended for solubility and stability studies of this compound?

- Methodological Answer : Polar aprotic solvents like DMSO or DMF are ideal for dissolution due to the compound’s polyhydroxy/methoxy groups. For stability assays, avoid aqueous buffers at extreme pH (<3 or >10), as ester or glycosidic linkages in derivatives may hydrolyze. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modifications at the 5-methoxy or 2,3,4-trihydroxy positions (e.g., halogenation, alkylation) .

- Biological Assays : Test antimicrobial activity via broth microdilution (MIC values against Gram+/Gram− bacteria) or antifungal assays (e.g., Candida albicans inhibition) .

- Statistical Modeling : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What computational approaches are suitable for predicting receptor interactions of this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to target receptors (e.g., antimicrobial enzymes). Validate with experimental IC50 values .

- QSAR Models : Train machine learning algorithms (e.g., Random Forest) on datasets of structurally related benzoic acids with known activity profiles. Feature selection should include topological polar surface area (TPSA) and logP .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies (e.g., Haddad et al.’s receptor-response models vs. Saito et al.’s agonistic profiles) and apply heterogeneity tests (I² statistic) .

- Cross-Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate methodological variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.